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Welcome to the technical support center for Tau protein antibodies. This resource provides

troubleshooting guides and answers to frequently asked questions regarding antibody

specificity for the microtubule-associated protein Tau. Given the complexity of Tau biology,

including multiple isoforms and extensive post-translational modifications (PTMs), achieving

high specificity in immunoassays is a common challenge.

Frequently Asked Questions (FAQs) &
Troubleshooting
Western Blotting Issues
Q1: Why am I seeing multiple bands or a smear in my Western blot for Tau?

A: This is a common observation when studying Tau protein and can be attributed to several

factors:

Tau Isoforms: In the adult human brain, six different Tau isoforms are expressed from a

single gene (MAPT) through alternative splicing. These isoforms range in size from

approximately 37 to 46 kDa, but migrate on an SDS-PAGE gel between 45 and 65 kDa. The

presence of multiple isoforms will naturally result in multiple bands.

Post-Translational Modifications (PTMs): Tau is heavily phosphorylated, and this is a key

mechanism regulating its function. Hyperphosphorylation is a hallmark of tauopathies like

Alzheimer's disease.[1][2] Phosphorylation adds negative charge and can alter the protein's
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conformation, causing it to migrate slower on the gel. This results in a "smear" or a series of

shifted bands corresponding to different phosphorylation states. To confirm this, you can

treat your samples with a phosphatase before running the gel, which should cause the

smear to collapse into distinct bands representing the different isoforms.[3]

Protein Aggregation: In pathological conditions, Tau can form oligomers and larger

aggregates which may not enter the gel or may appear as high-molecular-weight bands.[1]

Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. It's

crucial to use appropriate controls, such as lysates from Tau knockout (TKO) cells or tissues,

to confirm the specificity of the bands.[4][5]

Q2: My primary antibody is a mouse monoclonal, and I'm seeing a strong non-specific band at

~50 kDa when probing mouse brain lysates. What's causing this?

A: This is a well-documented artifact that occurs when using mouse primary antibodies on

mouse tissue samples.[2][4][5] The secondary antibody (e.g., anti-mouse IgG) cannot

distinguish between the primary antibody and the endogenous immunoglobulins (Igs) present

in the tissue lysate. The heavy chain of these endogenous Igs has a molecular weight of about

50 kDa, which is in the same range as Tau, leading to a strong non-specific signal.[2]

Solutions:

Use a secondary antibody that specifically recognizes the light chain of immunoglobulins.[2]

[4]

Employ secondary antibodies designed to bind only to non-denatured, native Igs (e.g.,

TrueBlot technology), which will not bind to the denatured Ig heavy chain on the blot.[4][6]

Perform a pre-clearing step to remove endogenous Igs from your brain homogenates before

running the gel.[4][7]

Q3: I'm not getting a signal for total Tau after stripping my membrane and re-probing. What

went wrong?

A: While it's possible the antibody failed, a common issue is the stripping procedure itself.[8]

Harsh stripping buffers can remove not only the primary and secondary antibodies but also the
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protein transferred to the membrane. Before concluding that your total Tau antibody is not

working, it's advisable to:

Test the total Tau antibody on a fresh blot without any prior stripping to ensure it is functional

under your experimental conditions.[8]

After stripping, use a reversible protein stain like Ponceau S to confirm that protein is still

present on the membrane before proceeding with re-blocking and probing.[8]

Phospho-Specific Antibody Issues
Q4: How can I be sure my antibody is specific for a phosphorylated Tau epitope and not just

recognizing total Tau?

A: Validating the specificity of a phospho-specific antibody is critical.[9] Here are key validation

steps:

Peptide Competition Assay: Pre-incubate the antibody with a molar excess of the

phosphorylated peptide epitope. This should block the antibody from binding to its target on

the blot, resulting in a loss of signal. As a negative control, pre-incubating with the

corresponding non-phosphorylated peptide should not affect the signal.

Phosphatase Treatment: Treat your protein lysate with a broad-spectrum phosphatase (e.g.,

lambda phosphatase) before Western blotting. This will remove the phosphate groups, and a

truly phospho-specific antibody should show a significantly reduced or completely absent

signal.

Use of Controls: Include positive controls where the specific phosphorylation event is known

to be present (e.g., brain lysates from a mouse model of tauopathy) and negative controls

where it is absent.[4][5] Some studies have developed robust cell-based assays to quantify

the specificity of phospho-tau antibodies.[10]

Q5: Some "total Tau" antibodies seem to have reduced binding when Tau is

hyperphosphorylated. Is this possible?

A: Yes, this can occur. Even if an antibody's epitope is not a phosphorylation site itself,

extensive phosphorylation in nearby regions can alter the local conformation of the protein.[11]
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This conformational change can mask the epitope, preventing the "total Tau" antibody from

binding efficiently. This highlights the importance of characterizing antibody performance using

various positive controls, including recombinant Tau and lysates from different disease models.

[11][12]

Immunofluorescence (IF) / Immunohistochemistry (IHC)
Issues
Q6: I'm getting high background or non-specific staining in my immunofluorescence

experiment. How can I improve this?

A: High background in IF/IHC can obscure the true signal. Here are several troubleshooting

steps:

Optimize Blocking: Increase the blocking time (e.g., to 3 hours or overnight) and consider

using a different blocking agent. A common choice is 5-10% normal serum from the same

species as the secondary antibody.[13][14]

Antibody Dilution: The primary or secondary antibody concentration may be too high.

Perform a titration experiment to find the optimal dilution that provides the best signal-to-

noise ratio.[14][15]

Washing Steps: Increase the number and duration of washing steps between antibody

incubations to remove unbound antibodies more effectively. Using a buffer with a mild

detergent like Tween-20 (e.g., TBS-T) can help.[14][16]

Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, the fixation process

can mask epitopes. Ensure your heat-mediated or enzymatic antigen retrieval protocol is

optimized for your specific antibody and tissue.[13]

Secondary Antibody Control: Always run a control where you omit the primary antibody. If

you still see staining, it indicates that your secondary antibody is binding non-specifically.[15]

Data & Antibody Performance
The performance of commercially available Tau antibodies can be highly variable. Researchers

have categorized antibodies based on their specificity and potential for producing artifactual
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signals.

Table 1: Classification of Select Monoclonal Tau Antibodies Based on Non-Specificity in Mouse

Brain Western Blots

Category
Non-Specificity
Level

Antibody Clones
Primary Cause of
Non-Specificity

Type 1 High
AT8, AT180, MC1,

MC6, TG-3

Recognition of

endogenous mouse

immunoglobulins by

the secondary

antibody.[4][7][17]

Type 2 Low
AT270, CP13, CP27,

Tau12, TG5

Minor cross-reactivity

or low-level

recognition of

endogenous Igs.[4][7]

[17]

Type 3 None Detected
DA9, PHF-1, Tau1,

Tau46

High specificity for Tau

protein with no

detectable off-target

signal.[4][7][17]

Note: This classification is based on specific experimental conditions and may vary.

Independent validation is always recommended.

Table 2: Specificity of Commonly Used Phospho-Tau Antibodies
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Antibody
Phospho-
Epitope(s)

Specificity
Assessment

Reference

AT8 pSer202 / pThr205

High specificity, no

detectable non-

specific binding in a

cell-based assay.

[10]

AT180 pThr231

High specificity, no

detectable non-

specific binding in a

cell-based assay.

[10]

PHF-1 pSer396 / pSer404

High specificity, no

detectable non-

specific binding in a

cell-based assay.

[10]

AT270 pThr181

Showed ~20% non-

specific binding signal

in a cell-based assay.

[10]

Experimental Protocols & Validation Workflows
A rigorous antibody validation workflow is essential for reproducible research.

Diagrams of Key Processes
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Initial Validation
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Phospho-Specificity (if applicable)
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Caption: A logical workflow for the comprehensive validation of a new Tau antibody.
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Problem:
Non-Specific Bands in WB

Used Tau Knockout
(TKO) Control?
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Conclusion:
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Solution:
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TrueBlot secondary Ab
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Click to download full resolution via product page

Caption: Troubleshooting logic for non-specific bands in a Tau Western blot.

Protocol: Phosphatase Treatment of Brain Lysate for WB
Prepare Lysate: Homogenize brain tissue in RIPA buffer (or similar lysis buffer) containing

protease inhibitors but without phosphatase inhibitors. Determine the protein concentration

using a BCA or Bradford assay.

Set up Reaction: In a microcentrifuge tube, combine:
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30 µg of protein lysate

1X PMP buffer (provided with the phosphatase)

1 µl (e.g., 400 units) of Lambda Protein Phosphatase

Nuclease-free water to a final volume of 30 µl.

Control Reaction: Prepare a parallel control reaction without the lambda phosphatase

enzyme, substituting it with water.

Incubation: Incubate both tubes at 30°C for 60 minutes.

Stop Reaction: Stop the reaction by adding 10 µl of 4X Laemmli sample buffer and boiling at

95-100°C for 5-10 minutes.

Western Blot: Load the treated sample and the control sample onto an SDS-PAGE gel and

proceed with your standard Western blotting protocol to probe with your phospho-specific

Tau antibody. A successful dephosphorylation will result in a loss of signal in the treated lane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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